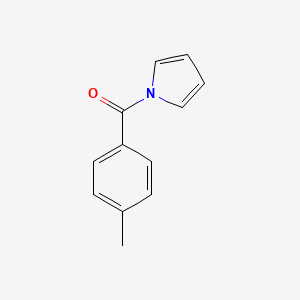
1H-Pyrrole, 1-(4-methylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 1-(4-methylbenzoyl)-: is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 4-methylbenzoyl group attached to the nitrogen atom of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-(4-methylbenzoyl)- can be achieved through several methods. One common approach involves the condensation of 4-methylbenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 1H-Pyrrole, 1-(4-methylbenzoyl)- often involves large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
1H-Pyrrole, 1-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: 1-(4-methylbenzoyl)-1H-pyrrol-2-ol.
Substitution: 2-bromo-1-(4-methylbenzoyl)-1H-pyrrole.
科学的研究の応用
Pharmaceutical Applications
Pyrrole and its derivatives have a wide range of biological properties, including antipsychotic, anticancer, anxiolytic, β-adrenergic antagonist, antibacterial, antimalarial, antifungal, and antiprotozoal activities . Several marketed drugs contain a pyrrole ring system and are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Anti-HIV Activity: A series of 2,5-dimethyl-3-(5-(N-phenylrhodaninyl) methylene)-N-(3-(1H-tetrazol-5-yl) phenyl) pyrrole compounds were synthesized with improved anti-HIV-1 activity based on the structure of the HIV-1 gp41 binding site for small molecule inhibitors .
Antihyperglycemic Activity: 3,4,5-triphenyl-1H-pyrroles were synthesized under a nitrogen atmosphere using anhydrous ammonium acetate, and their antihyperglycemic activity was evaluated . The results suggested that an unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels, while substitution at positions 3 or 4 of the phenyl ring resulted in either reduction or a complete loss of antihyperglycemic activity. A compound with a trifluoromethyl group at position 3 of the aryl ring displayed good antidiabetic activity .
Antifungal Activity: (2,4-dichlorophenyl)-[4-(naphthalen-1-yl)-1H-pyrrol-3-yl] methanone was developed using TosMIC chemistry and found to be active against Candida species .
Antibacterial Activity: Phallusialides A and B, novel alkaloids derived from pyrrole, demonstrated antibacterial activity against a Gram-positive bacterium (MRSA) and a Gram-negative bacterium (Escherichia coli) . Halogen substitution (Cl or Br) at the C4 position of pyrrole is closely related to antibacterial activity .
Anti-inflammatory Activity: Some fused pyrroles, namely the pyrrolopyridines 3i and 3l , show promising activity .
Antitumor agents: Pyrrole derivatives are used as antitumor agents for treating leukemia, lymphoma and myelofibrosis .
Other Applications
Pyrroles are also components of polymers and indigoid dyes . They are utilized as catalysts for polymerization processes, corrosion inhibitors, preservatives, and solvents for resins and terpenes . In metallurgy, they serve in transition metal complex catalyst chemistry for uniform polymerization, luminescence chemistry, and spectrochemical analysis .
Case Studies
Tetrasubstituted Pyrrole Derivatives (TSPs): A new series of TSPs was synthesized based on their ability to mimic hydrophobic protein-protein interactions . Cytomorphological analyses highlighted modifications suggestive of the possible activation of programmed cell-death pathways . Reduction in cell survival index is associated with cytotoxic effects and morphological hallmarks of apoptosis, such as membrane blebs, cell shrinkage, and the formation of balloon-like structures .
作用機序
The mechanism of action of 1H-Pyrrole, 1-(4-methylbenzoyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 1H-Pyrrole, 1-(4-chlorobenzoyl)-
- 1H-Pyrrole, 1-(4-fluorobenzoyl)-
- 1H-Pyrrole, 1-(4-bromobenzoyl)-
Uniqueness
1H-Pyrrole, 1-(4-methylbenzoyl)- is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds like 1H-Pyrrole, 1-(4-chlorobenzoyl)-, which has a chlorine atom instead of a methyl group, affecting its reactivity and biological activity .
特性
CAS番号 |
70971-70-9 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
(4-methylphenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)12(14)13-8-2-3-9-13/h2-9H,1H3 |
InChIキー |
SLYBRBKRTRHGGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















